molecular formula C13H18N4O2 B454889 3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid CAS No. 438221-00-2

3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid

Cat. No.: B454889
CAS No.: 438221-00-2
M. Wt: 262.31g/mol
InChI Key: YUUZUFCTNHPCED-UHFFFAOYSA-N
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Description

3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is a compound that features a tetrazole ring attached to an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment to Adamantane: The tetrazole ring is then attached to the adamantane core through a series of reactions, often involving the use of coupling agents and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The tetrazole ring and adamantane core can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, often under the influence of catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, while the adamantane core provides structural stability. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl-acetic acid
  • 3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl-methanol

Uniqueness

3-(5-Methyl-tetrazol-2-yl)-adamantane-1-carboxylic acid is unique due to its specific combination of a tetrazole ring and an adamantane core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-(5-methyltetrazol-2-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-8-14-16-17(15-8)13-5-9-2-10(6-13)4-12(3-9,7-13)11(18)19/h9-10H,2-7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUZUFCTNHPCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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